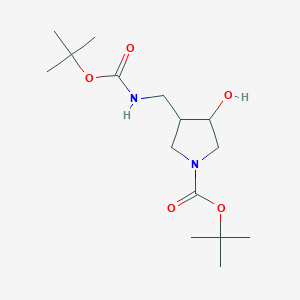
4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine involves complex organic synthesis routes. Notably, asymmetric syntheses of related structures have been achieved through methods like the treatment of corresponding amines with s-BuLi/(-)-sparteine, indicating the importance of stereochemistry in these processes. The synthesis can also include steps like decarboxylation, reduction, and protection of amino groups to achieve the desired product with high enantiomeric purity (Wu, Lee, & Beak, 1996).
Molecular Structure Analysis
Computational studies on similar molecules, such as 4-(Boc-amino) pyridine, have been conducted to understand their structure and spectroscopic properties using density functional theory (DFT). These studies provide insights into the vibrational frequencies, nuclear magnetic resonance (NMR) chemical shift values, and nonlinear optical (NLO) properties, which are crucial for understanding the molecular structure and behavior of Boc-protected amines (Vural, 2015).
Chemical Reactions and Properties
Chemical reactions involving Boc-protected pyrrolidine derivatives often include acylation, deprotonation, and ring opening, which are key steps in their synthesis. For instance, the acylation of pyrrolidine derivatives has been achieved using acid chlorides in the presence of Lewis acids, demonstrating the reactivity of these compounds toward electrophilic substitution reactions (Jones, Begley, Peterson, & Sumaria, 1990).
Applications De Recherche Scientifique
Chemoselective Hydrogenation in Synthesis
A novel synthetic route involving the chemoselective hydrogenation of cyano groups to synthesize key intermediates like 4-aminomethyl-3-Z-methoxyiminopyrrolidine methanesulfonate (AMPM), crucial for the production of gemifloxacin, was developed. The process employs (t-Boc)2O for in situ protecting groups, enhancing selectivity towards desired intermediates while minimizing side reactions, demonstrating the role of Boc-protected pyrrolidine derivatives in facilitating selective chemical transformations (Noh et al., 2004).
Fluorinated Derivative Synthesis for Sigma-1 Receptor Modulation
The ozonation of N-Boc-protected pyrrolidine derivatives and their subsequent transformation and hydrogenation has been explored for the synthesis of fluorinated derivatives of sigma-1 receptor modulators. This research highlights the utility of N-Boc-protected pyrrolidines in developing compounds with potential applications in neurological and psychiatric disorders (Kuznecovs et al., 2020).
Palladium Catalyzed Carbonylation for Pyrrole Derivatives
Palladium-catalyzed carbonylative approaches utilizing N-Boc-protected amines have been applied to synthesize functionalized pyrrole derivatives, demonstrating the compound's versatility in facilitating complex heterocyclic constructions. This method underscores the importance of Boc-protected pyrrolidine derivatives in modern synthetic organic chemistry for constructing biologically relevant heterocycles (Gabriele et al., 2012).
Conformational Analysis and Synthesis Enhancements
Research on the synthesis and conformational analysis of cis- and trans-4-tert-butylprolines from Boc-protected pyrrolidine precursors has provided insights into the effects of substituents on pyrrolidine ring puckering. This work contributes to a deeper understanding of the structural aspects of proline derivatives, pivotal for peptide and protein chemistry (Koskinen et al., 2005).
Novel Amino Acid and Peptide Synthesis
The synthesis of novel amino acids and peptides utilizing Boc-protected pyrrolidine derivatives as intermediates or building blocks showcases the compound's utility in peptidomimetic construction and drug design. This research avenue emphasizes the compound's role in expanding the toolkit for synthesizing biologically active molecules and potential therapeutic agents (Pascal et al., 2000).
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCEPRNHYOLGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CC1O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404010 |
Source


|
| Record name | 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | |
CAS RN |
175463-34-0 |
Source


|
| Record name | 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175463-34-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




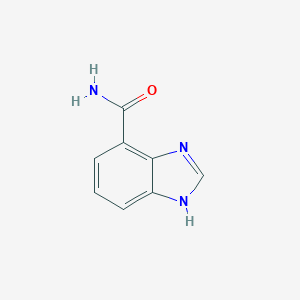
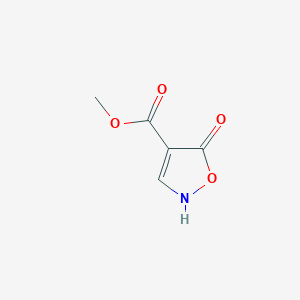

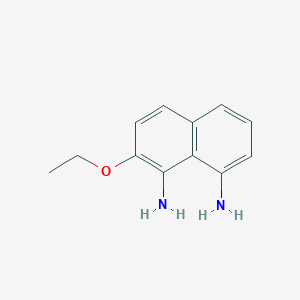

![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)

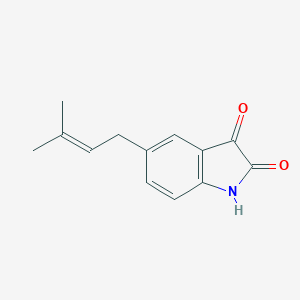
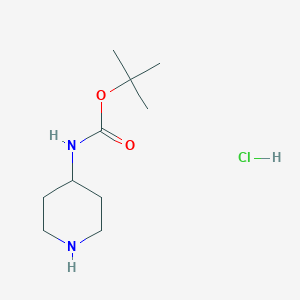

![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)